molecular formula C20H37NO4Si B14303653 9-Azabicyclo(4.2.1)nonane-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl) 2-((1,1-dimethylethyl)dimethylsilyl) ester, endo- CAS No. 125736-04-1

9-Azabicyclo(4.2.1)nonane-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl) 2-((1,1-dimethylethyl)dimethylsilyl) ester, endo-

Cat. No.: B14303653
CAS No.: 125736-04-1
M. Wt: 383.6 g/mol
InChI Key: QOFSIBUHAJRZLX-UHFFFAOYSA-N
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Description

9-Azabicyclo(4.2.1)nonane-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl) 2-((1,1-dimethylethyl)dimethylsilyl) ester, endo- is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the 9-azabicyclo[4.2.1]nonane family, which is known for its significant biological activity and pharmacological potential. The structure of this compound includes a bicyclic framework with various functional groups, making it a versatile molecule in synthetic chemistry.

Preparation Methods

The synthesis of 9-Azabicyclo(4.2.1)nonane-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl) 2-((1,1-dimethylethyl)dimethylsilyl) ester, endo- can be achieved through several methods. One common approach involves the intramolecular oxidative amination of aminocyclooct-4-enes. This method provides rapid and regioselective access to the 9-azabicyclo[4.2.1]nonane framework . Another method involves the Lewis acid-promoted reaction between 1-methoxycarbonyl-2,5-dimethoxypyrrolidine and 1-ethoxy-1-trimethylsiloxy-1,4-pentadiene . These reactions are typically high yielding and proceed under ligand-free catalytic conditions .

Chemical Reactions Analysis

9-Azabicyclo(4.2.1)nonane-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl) 2-((1,1-dimethylethyl)dimethylsilyl) ester, endo- undergoes various chemical reactions, including oxidation, reduction, and substitution. The intramolecular oxidative amination is a key reaction for synthesizing this compound, using aminocyclooct-4-enes as substrates . Common reagents for these reactions include palladium(II) catalysts and Lewis acids . The major products formed from these reactions are sp3-rich chemical scaffolds suitable for diversification .

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as a key structural component in the synthesis of various natural and synthetic alkaloids, such as anatoxin-a, pinnamine, and bis-homoepibatidine . These alkaloids are known for their pharmacological properties, including acting as nicotinic acetylcholine receptor agonists. As such, they are studied for potential treatments of neurological disorders like Parkinson’s and Alzheimer’s diseases, schizophrenia, and depression .

Mechanism of Action

The mechanism of action of 9-Azabicyclo(4.2.1)nonane-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl) 2-((1,1-dimethylethyl)dimethylsilyl) ester, endo- involves its interaction with molecular targets such as the nicotinic acetylcholine receptor (nAChR). This compound acts as a potent and irreversible agonist for nAChR, mimicking the action of acetylcholine . This interaction leads to the activation of the receptor, which plays a crucial role in neurotransmission and is implicated in various neurological conditions .

Properties

CAS No.

125736-04-1

Molecular Formula

C20H37NO4Si

Molecular Weight

383.6 g/mol

IUPAC Name

2-[tert-butyl(dimethyl)silyl]-9-[(2-methylpropan-2-yl)oxycarbonyl]-9-azabicyclo[4.2.1]nonane-2-carboxylic acid

InChI

InChI=1S/C20H37NO4Si/c1-18(2,3)25-17(24)21-14-10-9-13-20(16(22)23,15(21)12-11-14)26(7,8)19(4,5)6/h14-15H,9-13H2,1-8H3,(H,22,23)

InChI Key

QOFSIBUHAJRZLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC(C1CC2)(C(=O)O)[Si](C)(C)C(C)(C)C

Origin of Product

United States

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